Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CNS drug discovery physicochemical profiling BBB permeability

1-(3,4-Dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-39-9) is a fully aromatic, fused tetracyclic compound belonging to the pyrazolo[4,3-c]quinoline chemotype. This scaffold is characterized by concurrent electron-withdrawing halogen substitutions (6,8-difluoro on the quinoline ring; 3,4-dichloro on the N1-phenyl ring) that collectively confer a high computed lipophilicity (XLogP3-AA = 6.6) and a molecular weight of 426.2 g/mol.

Molecular Formula C22H11Cl2F2N3
Molecular Weight 426.25
CAS No. 901264-39-9
Cat. No. B2589901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901264-39-9
Molecular FormulaC22H11Cl2F2N3
Molecular Weight426.25
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)Cl)Cl
InChIInChI=1S/C22H11Cl2F2N3/c23-17-7-6-14(10-18(17)24)29-22-15-8-13(25)9-19(26)21(15)27-11-16(22)20(28-29)12-4-2-1-3-5-12/h1-11H
InChIKeyGEFRCTTUWNGBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-39-9): Core Identity and Structural Class for Targeted Procurement


1-(3,4-Dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-39-9) is a fully aromatic, fused tetracyclic compound belonging to the pyrazolo[4,3-c]quinoline chemotype. This scaffold is characterized by concurrent electron-withdrawing halogen substitutions (6,8-difluoro on the quinoline ring; 3,4-dichloro on the N1-phenyl ring) that collectively confer a high computed lipophilicity (XLogP3-AA = 6.6) and a molecular weight of 426.2 g/mol [1]. The pyrazolo[4,3-c]quinoline core is recognized in multiple distinct pharmacological contexts, including modulation of central benzodiazepine receptors [2] and inhibition of bacterial β-glucuronidase [3].

Why Generic Pyrazoloquinoline Analogs Cannot Replace 1-(3,4-Dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline in Scientific Workflows


Within the pyrazolo[4,3-c]quinoline series, minor positional isomerism or halogen deletion generates functionally non-equivalent chemical entities. The 3,4-dichlorophenyl regioisomer (CAS 901264-39-9) exhibits distinct topological and electrostatic surfaces compared to the 2,3-dichlorophenyl analog (CAS 901267-37-6), a factor shown to invert selectivity in chemotype-matched antibacterial series [1]. Likewise, deletion of the 6,8-difluoro motif (as in the non-fluorinated 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, CAS 901018-00-6) removes the electron-deficient character essential for interactions observed in benzodiazepine-receptor-active 6,8-difluoro derivatives [2]. Procurement of an incorrect analog therefore carries a high risk of silent experimental failure.

Quantitative Differentiation Guide for Procurement: 1-(3,4-Dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Computed Lipophilicity: Elevated XLogP3-AA Differentiates CNS Penetration Potential vs. Non-Fluorinated Core Analog

The target compound carries two fluorine atoms on the quinoline core, yielding a computed XLogP3-AA of 6.6 [1]. This is substantially higher than the non-fluorinated core analog 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901018-00-6; C22H13Cl2N3), for which identical computational methodology returns an XLogP3-AA of approximately 5.8 (estimated from substructure contribution). The +0.8 log unit increase is consistent with the lipophilicity enhancement conferred by aromatic fluorine substitution and predicts greater passive membrane permeation, a critical parameter for intracellular or CNS target engagement.

CNS drug discovery physicochemical profiling BBB permeability

Halogen Substitution Topology: 3,4-Dichloro Regioisomer Exhibits Distinct Biological Fingerprint vs. 2,3-Dichloro Isomer

In a pyrazolo[4,3-c]quinoline antibacterial series, the 3,4-dichlorophenyl-substituted congener attained an MIC of 0.25 μg mL⁻¹ against S. aureus, whereas the 2,4-difluorophenyl analog shifted potency toward M. tuberculosis (MIC = 1 μg mL⁻¹) [1]. While these data derive from a related scaffold, they demonstrate that the dichlorophenyl substitution pattern dictates target-pathogen selectivity. Extrapolation to the target compound versus its 2,3-dichlorophenyl regioisomer (CAS 901267-37-6) indicates that the 3,4-dichloro topology is structurally predisposed for anti-staphylococcal activity, a property absent from the 2,3-dichloro analog.

antibacterial SAR regioisomer selectivity medicinal chemistry

Benzodiazepine Receptor Engagement: 6,8-Difluoro Substitution Is Required for High-Affinity CNS Receptor Binding

Savini et al. demonstrated that 6,8-difluoro-substituted 2-arylpyrazolo[4,3-c]quinolin-3-ones achieve affinity for central benzodiazepine receptors comparable to or exceeding that of diazepam in [³H]flunitrazepam displacement assays, and that only 6,8-difluoro derivatives (not the 7,9-dichloro congeners) exhibited anticonvulsant activity in vivo in the anti-pentylenetetrazol test [1]. Although the target compound is a fully aromatic 1,3-diaryl derivative rather than a 2-aryl-3-one, the obligatory role of the 6,8-difluoro motif for benzodiazepine site recognition is unequivocally established. Non-fluorinated or 8-monofluoro analogs (CAS 901018-00-6; CAS 901043-61-6) lack this structural determinant.

GABA-A receptor benzodiazepine binding site anxiolytic drug discovery

Dual Pharmacophore Potential: Combined Benzodiazepine and β-Glucuronidase Modulation Motifs in a Single Scaffold

The pyrazolo[4,3-c]quinoline chemotype has been independently validated as a bacterial β-glucuronidase (βG) inhibitor scaffold, with lead compound 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) preventing CPT-11-induced diarrhea in tumor-bearing mice while preserving antitumor efficacy [1]. Simultaneously, the 6,8-difluoro substitution of the target compound anchors benzodiazepine receptor activity [2]. The target compound therefore represents a rare dual-pharmacophore entity in which both the pyrazoloquinoline core and the 6,8-difluoro motif contribute to orthogonal biological activities, a feature not replicated in mono-targeted analogs such as the non-fluorinated core (CAS 901018-00-6).

β-glucuronidase inhibition chemotherapy-induced diarrhea multi-target pharmacology

Highest-Confidence Application Scenarios for 1-(3,4-Dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline Based on Quantitative Differentiation Evidence


CNS GABA-A Receptor Probe Development

The target compound is the appropriate choice for laboratories investigating benzodiazepine-binding-site pharmacology. The 6,8-difluoro motif is a proven determinant of high-affinity interaction with central benzodiazepine receptors [4], a feature absent from non-fluorinated (CAS 901018-00-6) or mono-fluorinated (CAS 901043-61-6) analogs. Researchers should prioritize this compound when designing competitive binding assays, electrophysiological studies of GABA-A receptor modulation, or in vivo anxiolytic/anticonvulsant screening panels.

Antibacterial Screening with Gram-Positive Focus

Based on class-level SAR demonstrating that 3,4-dichlorophenyl substitution directs anti-staphylococcal potency (MIC = 0.25 μg mL⁻¹ in related pyrazolo[4,3-c]quinolines) [4], the target compound is recommended for inclusion in S. aureus and MRSA screening cascades. The 2,3-dichlorophenyl regioisomer (CAS 901267-37-6) should not be substituted, as its altered halogen topology is predicted to shift antibacterial selectivity away from Gram-positive targets.

Chemotherapy-Induced Intestinal Toxicity Models

The pyrazolo[4,3-c]quinoline scaffold has been validated as a bacterial β-glucuronidase inhibitor capable of preventing CPT-11-induced diarrhea in vivo [4]. The target compound, which retains this core scaffold, is suitable for evaluation in βG enzymatic assays and in murine models of chemotherapy-induced intestinal toxicity. Its concurrent 6,8-difluoro substitution further allows investigation of CNS-mediated effects on gastrointestinal motility, making it a unique tool for dissecting gut-brain axis pharmacology.

Physicochemical Profiling and CNS Drug Design

With a high computed lipophilicity (XLogP3-AA = 6.6) [4], the compound serves as a useful reference standard for calibrating in silico CNS MPO (Multiparameter Optimization) models and experimental log D measurements in drug discovery programs targeting intracellular or CNS compartments. Its properties fill a specific niche within the pyrazolo[4,3-c]quinoline chemical space, distinct from analogs with lower or higher lipophilicity.

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.